Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17519972
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO3 |
|---|---|
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m0/s1 |
| Standard InChI Key | WJWVPZLPLBICGI-ZDUSSCGKSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Introduction
Structural Features:
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Piperidine Ring: Adopts a chair conformation, which minimizes steric strain.
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Hydroxyethyl Substituent: Positioned at the 3rd carbon in the (S)-configuration, enhancing its polarity and potential for hydrogen bonding.
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Benzyl Ester Group: Provides lipophilicity and may influence biological activity.
Synthesis
The synthesis of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions starting from piperidine derivatives. A general synthetic route includes:
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Protection of Piperidine Nitrogen: Introduction of a benzyl group via benzyl chloride under basic conditions.
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Selective Functionalization at C-3: Use of stereoselective alkylation or reduction methods to introduce the hydroxyethyl group in the desired (S)-configuration.
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Carboxylation: Formation of the ester group by reaction with benzyl chloroformate or similar reagents.
Applications and Biological Relevance
Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is primarily studied for its potential as an intermediate in drug synthesis or as a bioactive molecule itself. Relevant areas include:
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Pharmacological Activity: Piperidine derivatives are known for their roles as dopamine transporter inhibitors, analgesics, or antipsychotics . The hydroxyethyl substituent may enhance receptor binding affinity or solubility.
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Synthetic Intermediate: Used in creating more complex molecules with pharmaceutical relevance due to its functional groups' reactivity.
Challenges:
The stereoselective synthesis of such compounds can be challenging due to the need for precise control over stereochemistry and functional group placement.
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